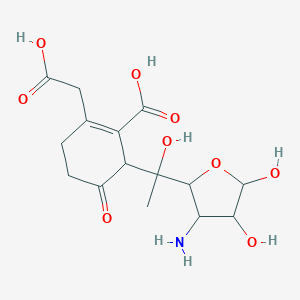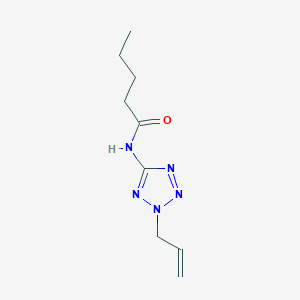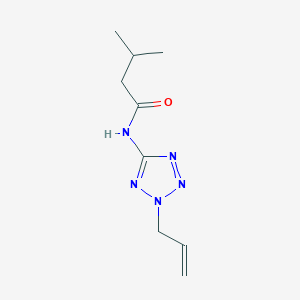
protein kinase c b1 peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protein kinase C b1 peptide is a member of the protein kinase C family, which is a group of phospholipid-dependent serine/threonine kinases. These kinases play a crucial role in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. This compound is particularly significant due to its involvement in regulating cellular functions and its potential therapeutic applications in diseases such as cancer, cardiovascular diseases, and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of protein kinase C b1 peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Protein kinase C b1 peptide undergoes various chemical reactions, including:
Phosphorylation: Addition of phosphate groups to serine/threonine residues.
Dephosphorylation: Removal of phosphate groups.
Oxidation: Reaction with reactive oxygen species.
Reduction: Reaction with reducing agents.
Common Reagents and Conditions
Phosphorylation: Typically involves adenosine triphosphate (ATP) as the phosphate donor and occurs under physiological conditions.
Dephosphorylation: Catalyzed by phosphatases in the presence of magnesium or manganese ions.
Oxidation: Can be induced by hydrogen peroxide or other reactive oxygen species.
Reduction: Often involves reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.
Major Products Formed
Phosphorylated Peptides: Result from phosphorylation reactions.
Dephosphorylated Peptides: Result from dephosphorylation reactions.
Oxidized Peptides: Formed through oxidation reactions.
Reduced Peptides: Formed through reduction reactions.
Scientific Research Applications
Protein kinase C b1 peptide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase activity and enzyme kinetics.
Biology: Investigated for its role in cellular signaling pathways and its impact on cell behavior.
Medicine: Explored as a potential therapeutic target for treating diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
Mechanism of Action
Protein kinase C b1 peptide exerts its effects by phosphorylating specific serine/threonine residues on target proteins. This phosphorylation event triggers a cascade of downstream signaling pathways, leading to various cellular responses. The molecular targets of this compound include enzymes, receptors, and structural proteins involved in cell proliferation, differentiation, and apoptosis. The activation of this compound is regulated by diacylglycerol (DAG) and calcium ions, which facilitate its translocation to the cell membrane where it interacts with its substrates .
Comparison with Similar Compounds
Similar Compounds
- Protein kinase C alpha peptide
- Protein kinase C delta peptide
- Protein kinase C epsilon peptide
- Protein kinase C zeta peptide
Uniqueness
Protein kinase C b1 peptide is unique due to its specific substrate recognition and distinct regulatory mechanisms. Unlike other protein kinase C isoforms, this compound has a unique amino acid sequence and structural features that confer its specific biological functions. Additionally, its role in certain diseases and its potential as a therapeutic target make it a compound of significant interest in scientific research .
Properties
CAS No. |
155773-74-3 |
|---|---|
Molecular Formula |
C79H114N18O24S |
Molecular Weight |
1731.9 g/mol |
IUPAC Name |
4-[[1-[2-[[2-[[2-[[2-[[2-[[2-[2-[[3-(acetamidomethylsulfanyl)-2-aminopropanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-methylpropyl)amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H114N18O24S/c1-10-41(6)64(76(117)90-54(33-58(81)102)72(113)94-63(40(4)5)79(120)121)95-75(116)62(39(2)3)93-70(111)52(31-46-20-15-12-16-21-46)88-68(109)50(27-28-61(105)106)87-74(115)57-22-17-29-97(57)78(119)55(34-59(82)103)91-77(118)65(43(8)99)96-71(112)53(32-47-23-25-48(101)26-24-47)89-73(114)56(36-98)92-69(110)51(30-45-18-13-11-14-19-45)86-60(104)35-83-66(107)42(7)85-67(108)49(80)37-122-38-84-44(9)100/h11-16,18-21,23-26,39-43,49-57,62-65,98-99,101H,10,17,22,27-38,80H2,1-9H3,(H2,81,102)(H2,82,103)(H,83,107)(H,84,100)(H,85,108)(H,86,104)(H,87,115)(H,88,109)(H,89,114)(H,90,117)(H,91,118)(H,92,110)(H,93,111)(H,94,113)(H,95,116)(H,96,112)(H,105,106)(H,120,121) |
InChI Key |
DOFZBSAZZNPGLN-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(C)NC(=O)C(CSCNC(=O)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(C)NC(=O)C(CSCNC(=O)C)N |
sequence |
XAGFSYXNPEFVXNV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)
![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)








![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)
